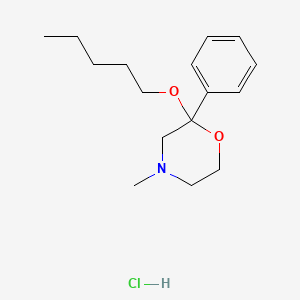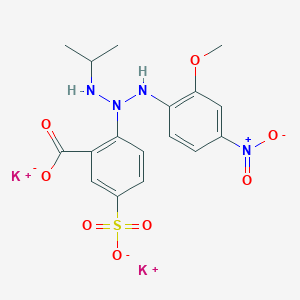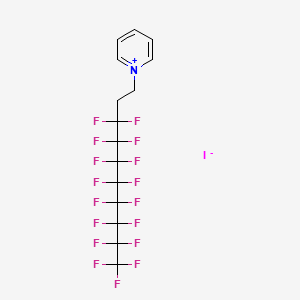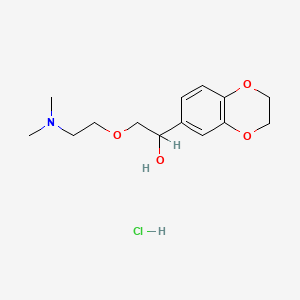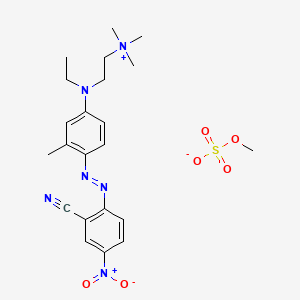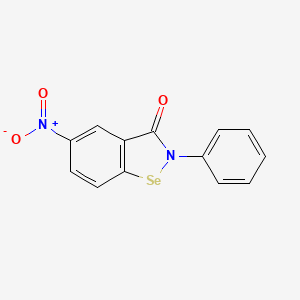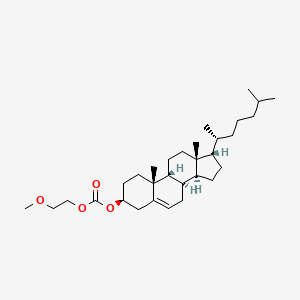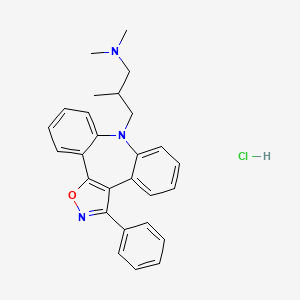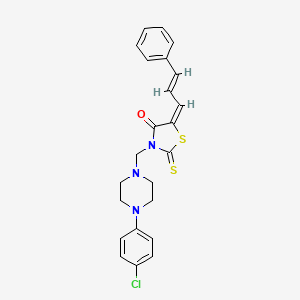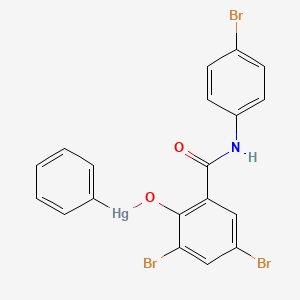
Mercury, (2,4-dibromo-6-((p-bromophenyl)carbamoyl)phenoxy)phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercurio, (2,4-dibromo-6-((p-bromofenil)carbamoil)fenoxi)fenil- es un complejo compuesto organomercurial con la fórmula molecular C19-H12-Br3-Hg-N-O2 y un peso molecular de 726.64 g/mol . Este compuesto es conocido por su estructura única, que incluye múltiples átomos de bromo y un grupo fenilcarbamoyl, lo que lo convierte en un tema de interés en varios campos de la investigación científica.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de Mercurio, (2,4-dibromo-6-((p-bromofenil)carbamoyl)fenoxi)fenil- típicamente involucra reacciones orgánicas de múltiples pasos. El proceso comienza con la bromación de derivados del fenol, seguido de la introducción del grupo carbamoil mediante una reacción con isocianato de p-bromofenilo. El paso final implica el acoplamiento del compuesto fenoxi bromado con una sal de mercurio en condiciones controladas para formar el compuesto organomercurial deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas de síntesis similares pero a mayor escala. El uso de reactores automatizados y el control preciso de las condiciones de reacción, como la temperatura, la presión y el pH, garantiza un alto rendimiento y pureza del producto final. Las medidas de seguridad son cruciales debido a la naturaleza tóxica de los compuestos de mercurio.
Análisis De Reacciones Químicas
Tipos de Reacciones
Mercurio, (2,4-dibromo-6-((p-bromofenil)carbamoyl)fenoxi)fenil- experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar derivados de mercurio(II).
Reducción: Las reacciones de reducción pueden convertir el centro de mercurio a un estado de oxidación inferior.
Sustitución: Los átomos de halógeno en el compuesto pueden ser sustituidos por otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Reactivos como yoduro de sodio en acetona pueden facilitar reacciones de intercambio de halógenos.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de bromuro de mercurio(II), mientras que las reacciones de sustitución pueden producir varios compuestos organomercurio con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
Mercurio, (2,4-dibromo-6-((p-bromofenil)carbamoyl)fenoxi)fenil- tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y catálisis.
Biología: Se estudia por sus interacciones con moléculas biológicas y su posible uso en ensayos bioquímicos.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como herramienta de diagnóstico.
Industria: Se utiliza en el desarrollo de materiales avanzados y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de Mercurio, (2,4-dibromo-6-((p-bromofenil)carbamoyl)fenoxi)fenil- implica su interacción con objetivos moleculares como enzimas y proteínas. El compuesto puede unirse a grupos tiol en proteínas, lo que lleva a la inhibición de la actividad enzimática. Esta interacción altera los procesos celulares y se puede explotar para fines terapéuticos o estudios bioquímicos.
Comparación Con Compuestos Similares
Compuestos Similares
Acetato de fenilmercurio: Otro compuesto organomercurial con aplicaciones similares en química y biología.
Cloruro de mercurio(II): Un compuesto de mercurio más simple que se utiliza en diversas aplicaciones industriales y de investigación.
Unicidad
Mercurio, (2,4-dibromo-6-((p-bromofenil)carbamoyl)fenoxi)fenil- es único debido a su compleja estructura, que incluye múltiples átomos de bromo y un grupo fenilcarbamoyl. Esta complejidad permite interacciones específicas con moléculas biológicas y reactividad única en procesos químicos, lo que lo distingue de los compuestos de mercurio más simples.
Propiedades
Número CAS |
94255-67-1 |
|---|---|
Fórmula molecular |
C19H12Br3HgNO2 |
Peso molecular |
726.6 g/mol |
Nombre IUPAC |
[2,4-dibromo-6-[(4-bromophenyl)carbamoyl]phenoxy]-phenylmercury |
InChI |
InChI=1S/C13H8Br3NO2.C6H5.Hg/c14-7-1-3-9(4-2-7)17-13(19)10-5-8(15)6-11(16)12(10)18;1-2-4-6-5-3-1;/h1-6,18H,(H,17,19);1-5H;/q;;+1/p-1 |
Clave InChI |
PJBMRDBETFOHRU-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[Hg]OC2=C(C=C(C=C2Br)Br)C(=O)NC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



